7-(2-bromophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
“7-(2-bromophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-bromophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” typically involves multi-step organic reactions. Common steps may include:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl and fluorophenyl groups: These groups can be introduced via Suzuki or Heck coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the bromophenyl or fluorophenyl groups, potentially replacing halogens with hydrogen.
Substitution: The bromine and fluorine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and reaction mechanisms.
Biology
Medicine
In medicinal chemistry, the compound might be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, the compound might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 7-(2-bromophenyl)-2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The presence of both bromine and fluorine atoms in “7-(2-bromophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” may confer unique electronic properties, making it distinct from similar compounds
Properties
Molecular Formula |
C21H15BrFN5 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
10-(2-bromophenyl)-4-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H15BrFN5/c1-12-13(2)28(17-6-4-3-5-16(17)22)20-18(12)21-25-19(26-27(21)11-24-20)14-7-9-15(23)10-8-14/h3-11H,1-2H3 |
InChI Key |
SJCJYZSLCVJGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5Br)C |
Origin of Product |
United States |
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